molecular formula C6H10N2OS B2707948 2-Isopropyl-5-methoxy-1,3,4-thiadiazole CAS No. 84353-03-7

2-Isopropyl-5-methoxy-1,3,4-thiadiazole

Cat. No. B2707948
CAS RN: 84353-03-7
M. Wt: 158.22
InChI Key: SDACDLAPHSQAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-methoxy-1,3,4-thiadiazole is a chemical compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, which includes this compound, is characterized by the presence of a =N-C-S moiety and strong aromaticity of the ring . These properties contribute to the compound’s low toxicity and in vivo stability .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives are influenced by the nature of substituents on the C-5 phenyl ring. For instance, a methoxy group substitution decreases the antimicrobial activity, while an electron-withdrawing group increases the activity .

Scientific Research Applications

Corrosion Inhibition

  • Research Context : 1,3,4-Thiadiazole derivatives have been investigated for their effectiveness in corrosion inhibition. A study by Attou et al. (2020) explored a new derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, as a corrosion inhibitor for mild steel in hydrochloric acid medium. The research revealed a high protection degree of approximately 98% and identified it as a mixed-kind inhibitor (Attou et al., 2020).

Antimicrobial Properties

  • Synthesis and Evaluation : Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives showing significant in vitro antimicrobial activities against several strains of microbes (Noolvi et al., 2016).

Antiproliferative and Antimicrobial Effects

  • Biological Activities : Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. These compounds exhibited high DNA protective ability and strong antimicrobial activity against certain strains. Notably, one compound showed cytotoxicity on cancer cell lines, suggesting potential use in chemotherapy (Gür et al., 2020).

Antioxidant Properties

  • Structural Analysis and Antioxidant Evaluation : Gür et al. (2017) synthesized 1,3,4-thiadiazole derivatives including methoxy cinnamic acids and evaluated their antioxidant activities. The study found that compounds with methoxy groups exhibited effective antioxidant activities (Gür et al., 2017).

Pharmacological Applications

  • Medicinal Chemistry Review : Matysiak (2015) reviewed the medicinal chemistry of 1,3,4-thiadiazole based compounds, highlighting their diverse biological activities such as anticancer, antibacterial, antifungal, and anti-inflammatory properties (Matysiak, 2015).

Anticancer Properties

  • Antiproliferative Activity Study : Matysiak et al. (2006) synthesized new 5-substituted 1,3,4-thiadiazoles and evaluated their antiproliferative activity. They discovered significant activity against human cancer cell lines, with some compounds showing higher efficacy than reference compounds like cisplatin (Matysiak et al., 2006).

properties

IUPAC Name

2-methoxy-5-propan-2-yl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-4(2)5-7-8-6(9-3)10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDACDLAPHSQAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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